molecular formula C9H11ClO3S B1425775 [2-(Methoxymethyl)phenyl]methanesulfonyl chloride CAS No. 1496892-64-8

[2-(Methoxymethyl)phenyl]methanesulfonyl chloride

Cat. No. B1425775
CAS RN: 1496892-64-8
M. Wt: 234.7 g/mol
InChI Key: SQGSBRYJCKDHSZ-UHFFFAOYSA-N
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Description

“[2-(Methoxymethyl)phenyl]methanesulfonyl chloride” is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 . It appears as a powder .


Molecular Structure Analysis

The molecular structure of “[2-(Methoxymethyl)phenyl]methanesulfonyl chloride” consists of a phenyl ring substituted at the 2-position with a methoxymethyl group and a methanesulfonyl chloride group .

Scientific Research Applications

Electrochemical Properties in Energy Storage

Methanesulfonyl chloride has been identified as a component forming a room-temperature ionic liquid with AlCl3, useful in the study of the electrochemical properties of vanadium pentoxide (V2O5) films. Particularly, the compound's role in the reversible intercalation of sodium into V2O5 films highlights its importance in energy storage technologies and battery systems (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, methanesulfonyl chloride derivatives have been synthesized for the evaluation of anticancer and anti-inflammatory activities. Specifically, methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines have shown notable anti-inflammatory activity, underlining the compound's potential in pharmaceutical applications (Sondhi et al., 2009).

Material Science and Supramolecular Chemistry

Methanesulfonyl chloride is pivotal in material science and supramolecular chemistry. It reacts with t-butylphosphonic acid to form self-assemblies significant in constructing three-dimensional structures. These structures show potential in various fields, from catalysis to drug delivery (Shankar et al., 2011).

Green Chemistry

In green chemistry, benzoyl cyanide has been used with 1-methoxyethyl-3-methylimidazolium methanesulfonate, showcasing a 'green' alternative for benzoylation of nucleosides and phenols. This innovation highlights the role of methanesulfonyl chloride derivatives in promoting environmentally friendly chemical practices (Prasad et al., 2005).

Safety and Hazards

“[2-(Methoxymethyl)phenyl]methanesulfonyl chloride” is classified as dangerous. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored at -10 °C .

properties

IUPAC Name

[2-(methoxymethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGSBRYJCKDHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methoxymethyl)phenyl]methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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